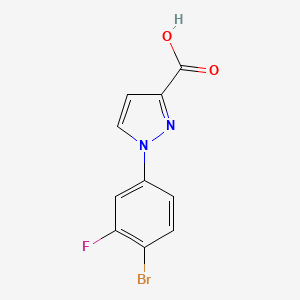

1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H6BrFN2O2 |

|---|---|

Molekulargewicht |

285.07 g/mol |

IUPAC-Name |

1-(4-bromo-3-fluorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6BrFN2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) |

InChI-Schlüssel |

WBGOBBBPMOZRFW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Synthetic Challenges

- Construction of the pyrazole ring with the correct substitution pattern.

- Introduction of the 4-bromo-3-fluorophenyl substituent at the N1 position.

- Installation of the carboxylic acid group at the C3 position of the pyrazole ring.

- Control of regioselectivity to avoid isomer formation.

Starting Materials

- 4-Bromo-3-fluorobenzene derivatives (e.g., 4-bromo-3-fluorobenzaldehyde or 4-bromo-3-fluorobenzonitrile) serve as precursors for the aryl substituent.

- Hydrazine or substituted hydrazines for pyrazole ring formation.

- β-Diketones, β-ketoesters, or equivalent carbonyl compounds for cyclization.

Detailed Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The most common approach to synthesize 1-substituted pyrazole-3-carboxylic acids involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds (β-diketones or β-ketoesters), followed by functional group transformations to install the carboxylic acid.

- Method: Reaction of 4-bromo-3-fluorophenyl hydrazine with ethyl pyruvate or similar β-ketoesters under acidic or neutral conditions leads to the formation of 1-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylate esters.

- Hydrolysis: Subsequent hydrolysis of the ester group under acidic or basic conditions yields the target carboxylic acid.

This approach is supported by analogous syntheses of pyrazole-3-carboxylic acids with different aryl substituents, such as 1-(4-bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid, where the starting aryl hydrazine is reacted with β-ketoesters to form the pyrazole ring.

Alternative Route: Formation from 4-Bromo-3-fluorobenzonitrile

- Step 1: Hydrolysis of 4-bromo-3-fluorobenzonitrile to the corresponding carboxylic acid.

- Step 2: Conversion of the acid to an acid chloride or ester intermediate.

- Step 3: Reaction with hydrazine derivatives to form hydrazides.

- Step 4: Cyclization with appropriate reagents to form the pyrazole ring.

This route is analogous to the preparation of related compounds like 1-(4-bromo-3-methylphenyl)-1H-pyrazole-3-carboxylic acid, where hydrolysis of the nitrile is a key step.

Direct Arylation and Subsequent Functionalization

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrolysis of nitrile | 4-Bromo-3-fluorobenzonitrile, acidic/basic hydrolysis | 70-85 | Produces 4-bromo-3-fluorobenzoic acid |

| 2 | Formation of hydrazide | Acid chloride or ester + hydrazine | 80-90 | Prepares intermediate for cyclization |

| 3 | Cyclocondensation | Hydrazide + β-ketoester or diketone, acid catalyst | 75-90 | Forms pyrazole ring with ester group |

| 4 | Hydrolysis | Acid or base hydrolysis of ester | 85-95 | Yields final carboxylic acid product |

| 5 | Direct arylation (alt.) | Pd catalyst, base, aryl halide, pyrazole | 60-80 | Late-stage arylation, may require protection |

| 6 | Grignard carboxylation | Pyrazole Mg-halide + CO2, acidic workup | 60-75 | Efficient carboxylation, avoids isomers |

Research Discoveries and Optimization Insights

- Isomer Avoidance: The Grignard carboxylation method has been reported to minimize isomer formation, which is a common problem in pyrazole carboxylic acid synthesis.

- Catalyst Reuse: Pd-catalyzed direct arylation protocols have demonstrated catalyst recyclability with minimal loss of activity over multiple cycles, improving sustainability.

- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates and yields in pyrazole ring formation and arylation steps.

- Temperature Control: Maintaining moderate temperatures (50–80 °C) during cyclocondensation improves selectivity and yield by suppressing side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Carboxylic Acids

Key Observations :

- Electron-Withdrawing Effects: The target compound’s 4-bromo-3-fluoro substitution creates a stronger electron-withdrawing environment compared to mono-halogenated analogs like 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (MW 206.18) . This may enhance its acidity and influence binding interactions in medicinal chemistry applications.

- Molecular Weight and Solubility : Higher molecular weight analogs (e.g., 357.21 g/mol for the dihydro derivative) may exhibit reduced solubility in polar solvents, limiting their utility in aqueous systems .

Extended Ring Systems and Functional Group Variations

| Compound Name | CAS Number | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|

| 1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid | 923846-56-4 | 274.29 | Cyclohepta[c]pyrazole fused ring |

| 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carboxylic acid | 956573-70-9 | 297.11 | Phenoxymethyl linker, bromophenyl |

Key Observations :

- Linker Modifications: The phenoxymethyl group in 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylic acid (CAS 956573-70-9) adds an ether bridge, which may improve metabolic stability but reduce acidity due to decreased electron withdrawal .

Functional Group Replacements

| Compound Name | CAS Number | Molecular Weight (g/mol) | Functional Group Variation |

|---|---|---|---|

| 1-(4-Chloro-benzoyl)-1H-pyrazole-3-carboxylic acid (3-bromo-phenyl)-amide | 305346-46-7 | 404.65 | Carboxylic acid replaced with amide |

| 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid | 189083-63-4 | 263.22 | Nitrophenyl substituent |

Key Observations :

- Acidity and Hydrogen Bonding : Replacing the carboxylic acid with an amide (CAS 305346-46-7) eliminates its acidic proton, altering hydrogen-bonding capacity and solubility in physiological environments .

Biologische Aktivität

1-(4-Bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique bromine and fluorine substituents, has been investigated for various pharmacological properties, including anti-inflammatory, antitumor, and antibacterial effects.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 285.07 g/mol. The presence of halogen atoms (bromine and fluorine) in the structure enhances its biological activity by influencing the compound's lipophilicity and electronic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 1-(4-Bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In a study by Xia et al., related pyrazole derivatives exhibited IC50 values indicating effective inhibition of tumor cell growth, with some derivatives showing IC50 values as low as 0.01 µM against MCF7 cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory activities. The compound has been assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, compounds structurally related to 1-(4-Bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antibacterial Effects

The antibacterial properties of pyrazole derivatives have been explored in several studies. While specific data on 1-(4-Bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid is limited, related compounds have shown promising results against various bacterial strains, suggesting potential for further investigation .

Case Studies and Research Findings

Several research studies have investigated the biological activities of pyrazole derivatives:

-

Antitumor Activity :

- A study reported that a series of pyrazole derivatives exhibited significant antitumor activity with IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines .

- Another study indicated that compounds with similar structural motifs inhibited Aurora-A kinase with IC50 values as low as 0.067 µM, which is crucial for cancer cell proliferation .

-

Anti-inflammatory Activity :

- Research findings showed that certain pyrazole compounds inhibited COX-2 with IC50 values significantly lower than traditional anti-inflammatory drugs, demonstrating their potential as selective COX inhibitors .

- A novel series of pyrazole derivatives demonstrated superior anti-inflammatory activity compared to celecoxib, further supporting their therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Insight :

- General Procedure F1 (Amide Formation) : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid for nucleophilic attack by amines. Monitor reaction progress via TLC or LCMS .

How is the compound characterized using spectroscopic and analytical methods?

Basic Research Question

Characterization typically involves:

- 1H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), pyrazole protons (δ 6.5–7.5 ppm), and carboxylic acid protons (δ ~12–13 ppm). For example, similar pyrazole derivatives show distinct splitting patterns in DMSO-d6 .

- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]+) and purity (>95% via reverse-phase HPLC) .

- Elemental Analysis : Validate empirical formulas (e.g., C10H6BrFN2O2) .

Q. Methodological Insight :

- X-ray Crystallography : Refine data-to-parameter ratios (>10:1) and validate bond lengths (mean C–C = 0.003 Å) to ensure accuracy .

What strategies optimize yield in multi-step syntheses of halogenated pyrazole-carboxylic acids?

Advanced Research Question

Key strategies include:

- Protecting Groups : Temporarily protect carboxylic acids (e.g., as ethyl esters) during halogenation to prevent side reactions. Hydrolyze esters post-functionalization .

- Catalysis : Use Pd-catalyzed cross-coupling for bromo/fluoro substitutions, ensuring regioselectivity.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) .

How does the compound’s reactivity compare to non-fluorinated analogs in amide formation?

Advanced Research Question

The electron-withdrawing fluorine atom enhances the carboxylic acid’s electrophilicity, improving coupling efficiency with amines. However, steric hindrance from the 4-bromo-3-fluorophenyl group may reduce reaction rates. Compare kinetic data (e.g., via in situ IR monitoring) with non-fluorinated analogs .

What are the best practices for handling and storing this compound?

Basic Research Question

- Storage : Store at room temperature in airtight containers under inert gas (N2/Ar). Avoid prolonged exposure to moisture, which may hydrolyze sensitive groups .

- Safety : Classified as Acute Tox. 3 (Oral); use fume hoods and PPE (gloves, goggles). Refer to GHS-compliant SDS for hazard mitigation .

How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyrazole ring’s C-3 position is electron-deficient, favoring nucleophilic attack.

- Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. THF) on reaction pathways, validated by experimental kinetic studies .

How should researchers address contradictory literature data on solubility and stability?

Advanced Research Question

- Solubility : Test in multiple solvents (DMSO, MeOH, DCM) and compare with structurally similar compounds (e.g., 4-chlorophenyl analogs). Document pH-dependent solubility .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Address discrepancies by standardizing experimental conditions (e.g., buffer ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.